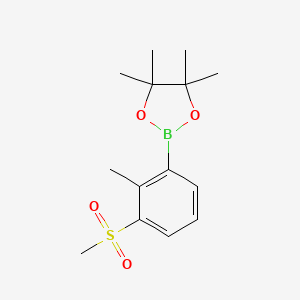

2-Methyl-3-(methylsulfonyl)phenylboronic Acid Pinacol Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-3-(methylsulfonyl)phenylboronic Acid Pinacol Ester is a specialized organoboron compound known for its utility in organic synthesis, particularly in cross-coupling reactions. This compound features a boronic acid group attached to a phenyl ring substituted with a methyl group and a methanesulfonyl group, making it a versatile reagent in various chemical transformations.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yields and purity. This may include using continuous flow reactors, solvent-free conditions, and recycling of by-products to enhance efficiency and sustainability.

Types of Reactions:

Suzuki-Miyaura Cross-Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. It reacts with aryl halides in the presence of a palladium catalyst and a base.

Oxidation and Reduction Reactions: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boronic acids.

Substitution Reactions: The phenyl ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Palladium Catalysts: Commonly used catalysts include Pd(PPh3)4 and Pd(dppf)Cl2.

Bases: Typical bases include sodium carbonate, potassium phosphate, and cesium fluoride.

Solvents: Reactions are often carried out in solvents like toluene, THF, or water.

Major Products Formed:

Biaryls: The primary products of Suzuki-Miyaura cross-coupling are biaryls, which are valuable intermediates in pharmaceuticals and materials science.

Boronic Esters: Oxidation reactions yield boronic esters, which are useful in further synthetic applications.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Suzuki-Miyaura Coupling :

2-Methyl-3-(methylsulfonyl)phenylboronic acid pinacol ester is primarily utilized in the Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of biaryl compounds by coupling aryl or vinyl halides with the boronic ester in the presence of a palladium catalyst. The reaction conditions typically involve:

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄)

- Bases : Potassium carbonate or sodium hydroxide

- Solvents : Commonly used solvents include toluene, ethanol, or water.

The versatility of this compound allows chemists to synthesize complex organic molecules efficiently, making it essential in pharmaceutical development and materials science.

Medicinal Chemistry

Biological Activity :

Research indicates that boronic acid derivatives exhibit significant biological activities. For instance:

- Anticancer Properties : Compounds similar to 2-Methyl-3-(methylsulfonyl)phenylboronic acid have demonstrated the ability to inhibit proteasome activity, leading to cell cycle arrest and apoptosis in cancer cells. Studies have shown effective inhibition of multiple myeloma cell growth through modulation of the proteasome pathway .

- Antibacterial Activity : Boronic acids can act as inhibitors of β-lactamases, enzymes responsible for antibiotic resistance. This property enhances the efficacy of existing antibiotics against resistant strains .

Material Science

The compound is also explored for its potential applications in material science, particularly in developing advanced materials such as polymers and electronic devices. Its unique chemical structure allows for modifications that can enhance material properties such as conductivity and stability.

Data Tables

| Reaction Component | Typical Conditions |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Base | K₂CO₃ |

| Solvent | Toluene/Ethanol |

| Temperature | 80 °C |

| Reaction Time | 8 hours |

Case Study 1: Anticancer Activity Evaluation

A study focused on evaluating the anticancer potential of boronic acid derivatives revealed that compounds similar to 2-Methyl-3-(methylsulfonyl)phenylboronic acid effectively inhibited proteasome activity in multiple myeloma cells. The results indicated a significant reduction in cell viability and an increase in apoptosis markers.

Case Study 2: Development of Antibacterial Agents

Research into the antibacterial properties of boronic acids demonstrated their effectiveness against β-lactamase-producing bacteria. The study highlighted how these compounds could restore the activity of β-lactam antibiotics, providing a promising avenue for combating antibiotic resistance.

Wirkmechanismus

The mechanism by which 2-Methyl-3-(methylsulfonyl)phenylboronic Acid Pinacol Ester exerts its effects involves its participation in cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by oxidative addition to the aryl halide, leading to the formation of a new carbon-carbon bond. The molecular targets and pathways involved are primarily related to the formation of biaryl compounds, which are crucial intermediates in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Phenylboronic Acid: Similar in structure but lacks the methyl and methanesulfonyl groups.

Biphenylboronic Acid: Contains two phenyl rings but lacks the substituents present in the target compound.

Pinacolboronic Acid: Similar boronic ester but without the phenyl ring substituents.

Uniqueness: The presence of the methyl and methanesulfonyl groups on the phenyl ring enhances the reactivity and selectivity of the compound in cross-coupling reactions, making it a valuable reagent in organic synthesis.

Biologische Aktivität

2-Methyl-3-(methylsulfonyl)phenylboronic Acid Pinacol Ester (CAS Number: 134817288) is a boronic acid derivative with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a methylsulfonyl group that may enhance its biological activity. The following sections will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

| Property | Value |

|---|---|

| Chemical Formula | C14H21BO4S |

| Molecular Weight | 296.2 g/mol |

| IUPAC Name | This compound |

| Synonyms | MFCD18730607, CS-11751 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly in enzyme inhibition and cellular signaling pathways. Boronic acids are known to form reversible covalent bonds with diols and have been extensively studied for their role in targeting proteases and kinases.

Enzyme Inhibition

Research indicates that boronic acid derivatives can inhibit serine proteases and other enzymes involved in cellular signaling. For instance, studies have shown that compounds like 2-Methyl-3-(methylsulfonyl)phenylboronic Acid can effectively inhibit the activity of specific kinases involved in cancer progression, offering a potential therapeutic avenue for cancer treatment .

Cytotoxicity and Cell Viability

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell viability, suggesting its potential as an anticancer agent. For instance, concentrations above 5 μM resulted in significant cytotoxicity without affecting normal cell lines .

Case Studies

- Inhibition of Cancer Cell Growth : A study focused on the effects of this compound on KARPAS422 cells highlighted its ability to inhibit cell growth significantly. The IC50 value for cell growth inhibition was reported to be around 12 nM, indicating potent activity against these cancer cells .

- Mechanistic Insights : Further investigations revealed that the compound's mechanism involves the modulation of specific signaling pathways associated with tumor growth and metastasis. Notably, it was found to inhibit pathways regulated by SMAD proteins, which are crucial for TGF-β signaling in cancer .

Comparative Analysis with Other Boronic Acids

To better understand the efficacy of this compound, a comparative analysis with other boronic acids was conducted:

| Compound Name | IC50 (nM) | Target Enzyme/Pathway |

|---|---|---|

| This compound | 12 | KARPAS422 Cell Growth |

| EEDi-5285 | 0.7 | EED Binding |

| MU1700 | 16 | ALK1/2 Kinase Inhibition |

This table illustrates that while this compound shows promising activity, other compounds may exhibit even greater potency against specific targets.

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-methyl-3-methylsulfonylphenyl)-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO4S/c1-10-11(8-7-9-12(10)20(6,16)17)15-18-13(2,3)14(4,5)19-15/h7-9H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKLNADPRWWTGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.